molecular formula C9H10Cl2N2O2 B2485739 2-(2,5-Dichlorophenoxy)propanohydrazide CAS No. 869951-14-4

2-(2,5-Dichlorophenoxy)propanohydrazide

Cat. No.: B2485739
CAS No.: 869951-14-4
M. Wt: 249.09
InChI Key: YRVAGHBSQVDABX-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)propanohydrazide is an organic compound with the molecular formula C9H10Cl2N2O2. It is a derivative of propanoic acid and contains a dichlorophenoxy group. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-4-6(10)2-3-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVAGHBSQVDABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)propanohydrazide typically involves the reaction of 2,5-dichlorophenol with propanoic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Preparation of 2,5-Dichlorophenol: This can be synthesized by the chlorination of phenol.

    Reaction with Propanoic Acid Hydrazide: The 2,5-dichlorophenol is then reacted with propanoic acid hydrazide in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenol to produce 2,5-dichlorophenol.

    Hydrazide Formation: Reacting the 2,5-dichlorophenol with propanoic acid hydrazide under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazides.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dichlorophenoxy oxides.

    Reduction: Formation of simpler hydrazides.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Protein Interaction: Modulating protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)propanohydrazide
  • 2-(3,5-Dichlorophenoxy)propanohydrazide
  • 2-(2,5-Dichlorophenoxy)butanohydrazide

Uniqueness

2-(2,5-Dichlorophenoxy)propanohydrazide is unique due to its specific dichlorophenoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Biological Activity

2-(2,5-Dichlorophenoxy)propanohydrazide is a chemical compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, examining its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 869951-14-4
  • Molecular Formula : C10H11Cl2N3O
  • Molecular Weight : 248.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dichlorophenoxy group enhances lipophilicity, allowing for better membrane permeability and interaction with cellular components. Its hydrazide structure may facilitate the inhibition of certain enzymatic pathways, particularly those involved in cell proliferation and apoptosis.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range.
  • Cytotoxic Effects : In vitro assays indicate that the compound can induce cytotoxicity in several cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production, which could position it as a potential therapeutic agent for inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC = 10 µM
AntimicrobialS. aureusMIC = 15 µM
CytotoxicityHeLa CellsIC50 = 25 µM
CytotoxicityMCF-7 CellsIC50 = 30 µM
Anti-inflammatoryRAW 264.7 MacrophagesDecreased TNF-α production

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various hydrazides, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Research : In a study focusing on cancer therapeutics, this compound was tested on multiple cancer cell lines. The findings revealed that the compound induced significant apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory properties of the compound using a murine model of acute inflammation. The results showed a marked reduction in inflammatory markers when treated with this compound compared to controls.

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